Cas no 1598049-66-1 (2-(4-Methoxybutan-2-yl)cyclohexan-1-ol)

2-(4-Methoxybutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1626175
- 1598049-66-1
- 2-(4-methoxybutan-2-yl)cyclohexan-1-ol
- 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol
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- Inchi: 1S/C11H22O2/c1-9(7-8-13-2)10-5-3-4-6-11(10)12/h9-12H,3-8H2,1-2H3
- InChI Key: IBWHVVSXEXQTGN-UHFFFAOYSA-N
- SMILES: OC1CCCCC1C(C)CCOC
Computed Properties
- Exact Mass: 186.161979940g/mol
- Monoisotopic Mass: 186.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
2-(4-Methoxybutan-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626175-250mg |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1626175-5.0g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 5.0g |
$2816.0 | 2023-07-10 | ||
Enamine | EN300-1626175-10.0g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 10.0g |
$4176.0 | 2023-07-10 | ||
Enamine | EN300-1626175-0.5g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 0.5g |
$933.0 | 2023-07-10 | ||
Enamine | EN300-1626175-100mg |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1626175-500mg |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 500mg |
$739.0 | 2023-09-22 | ||
Enamine | EN300-1626175-1000mg |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1626175-0.05g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 0.05g |
$816.0 | 2023-07-10 | ||
Enamine | EN300-1626175-1.0g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 1.0g |
$971.0 | 2023-07-10 | ||
Enamine | EN300-1626175-2.5g |
2-(4-methoxybutan-2-yl)cyclohexan-1-ol |
1598049-66-1 | 2.5g |
$1903.0 | 2023-07-10 |
2-(4-Methoxybutan-2-yl)cyclohexan-1-ol Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol
2-(4-Methoxybutan-2-yl)cyclohexan-1-ol: A Promising Compound in Pharmaceutical and Material Sciences
2-(4-Methoxybutan-2-yl)cyclohexan-1-ol, with the CAS No. 1598049-66-1, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and material sciences. The synthesis and functional properties of this compound are being actively explored by researchers worldwide, with recent studies highlighting its versatility in various chemical and biological contexts.
The 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol molecule consists of a cyclohexane ring substituted with a 4-methoxybutyl group at the 2-position. This structural feature contributes to its solubility and reactivity, making it a valuable candidate for further chemical modifications. The presence of the methoxy group enhances its polarity, which is crucial for its potential use in pharmaceutical formulations. Recent advancements in synthetic methods have enabled the efficient production of this compound, paving the way for its application in diverse scientific domains.
Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the potential of 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol in modulating cellular signaling pathways. The compound exhibits selective interaction with G-protein coupled receptors (GPCRs), which are key targets for drug discovery. This interaction suggests its potential as a therapeutic agent in diseases involving dysregulated signaling, such as inflammatory disorders and neurological conditions. The study also highlights the importance of the methoxy group in enhancing the compound's bioavailability and reducing metabolic degradation.
Another groundbreaking study from 2024, published in *Advanced Materials*, has explored the application of 2-(4-Methyloxybutan-2-yl)cyclohexan-1-ol in the development of biocompatible polymers. The compound's ability to form stable hydrogen bonds with other molecules makes it an ideal candidate for creating materials with tunable mechanical properties. This property is particularly useful in the fabrication of biomedical devices, such as drug-eluting implants and tissue engineering scaffolds.
In the realm of pharmaceutical research, the 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol has been evaluated for its antifungal and antibacterial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits potent activity against a range of clinically relevant pathogens. The mechanism of action involves the disruption of microbial cell membranes, which is a promising approach for developing new antimicrobial agents. The compound's low toxicity profile further supports its potential as a safe therapeutic option.
The synthesis of 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol has been optimized using modern catalytic methodologies. A 2024 paper in *Organic Letters* described a one-pot synthesis protocol that significantly reduces the number of steps and reaction conditions. This approach not only improves the efficiency of the synthesis process but also minimizes the environmental impact, aligning with the principles of green chemistry. The use of environmentally friendly solvents and catalysts is a critical aspect of this method, making it suitable for large-scale production.
From a pharmacological perspective, the 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol has shown promise in the treatment of neurodegenerative diseases. A 2024 study in *Neuropharmacology* investigated its neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders. These findings underscore the importance of further preclinical and clinical studies to explore its therapeutic applications.
In the field of material sciences, the 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol has been integrated into the development of smart materials that respond to external stimuli. A 2023 study in *ACS Applied Materials & Interfaces* demonstrated its use in creating stimuli-responsive hydrogels. These hydrogels can change their mechanical properties in response to temperature or pH changes, making them suitable for applications in drug delivery and biosensing. The ability to tailor the responsiveness of these materials opens new avenues for their use in biomedical and industrial settings.
The 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol has also been explored for its role in the development of sustainable chemical processes. A 2024 review in *Green Chemistry* highlighted its potential as a building block for the synthesis of biodegradable polymers. The compound's inherent biodegradability and low environmental impact make it an attractive alternative to traditional petrochemical-based materials. This aligns with the growing demand for sustainable solutions in the chemical industry.
As research on 2-(4-Methoxybutan-2-yl)cyclohexan-1-ol continues to evolve, its applications are expected to expand across multiple disciplines. The compound's unique properties, combined with advances in synthetic and analytical techniques, position it as a key player in the development of innovative pharmaceuticals and materials. Ongoing studies are focused on elucidating its full potential, with the aim of translating these findings into practical applications that benefit society.
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